molecular formula C19H22N4O5S B3020004 N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide CAS No. 700860-19-1

N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide

Cat. No.: B3020004
CAS No.: 700860-19-1
M. Wt: 418.47
InChI Key: SCGVCIHBQIHKJJ-UHFFFAOYSA-N
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Description

N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of sulfonylpiperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is modified through alkylation or acylation reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Nitro Group: The nitro group is often introduced through nitration reactions, typically using nitric acid or a nitrating mixture.

    Final Coupling: The final step involves coupling the modified piperazine with the carboxamide group, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide: can be compared with other sulfonylpiperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-15-6-8-16(9-7-15)20(2)19(24)21-10-12-22(13-11-21)29(27,28)18-5-3-4-17(14-18)23(25)26/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGVCIHBQIHKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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